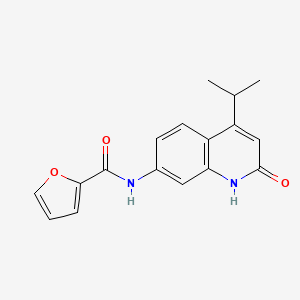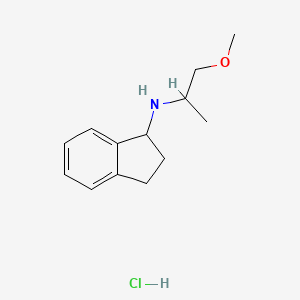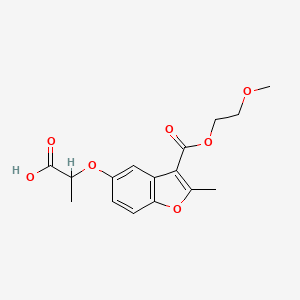![molecular formula C12H7ClF6N4O B2961093 N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide CAS No. 2061269-63-2](/img/structure/B2961093.png)
N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide” is a complex organic compound. It contains a pyrazole ring and a pyridine ring, both of which are nitrogen-containing heterocycles . The compound also contains a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines as key structural motifs . The optimal structure of the pyridine group was found to be 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role — when the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The trifluoromethyl group attached to the pyridine ring can significantly influence the compound’s properties .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, trifluoromethylpyrazoles can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It can also participate in the synthesis of disubstituted pyrimidines .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
The trifluoromethylpyridine (TFMP) moiety within the compound is significant in the agrochemical industry. It’s used in the synthesis of active ingredients for pesticides. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activities of these derivatives .
Pharmaceutical Development
TFMP derivatives, like the one , are also utilized in pharmaceuticals. They have been incorporated into several approved drugs and many more are undergoing clinical trials. Their role in drug development is attributed to their influence on the biological activities and physical properties of compounds .
Biological Activity Modulation
The presence of the pyrazole and pyridine rings in the compound suggests potential biological activity. These structures are often found in molecules that interact with various biological pathways, potentially serving as inhibitors or activators of certain enzymes or receptors .
Veterinary Medicine
Similar to its use in human pharmaceuticals, the TFMP derivatives are also applied in veterinary medicine. They can be found in treatments for animals, contributing to the health and well-being of livestock and pets .
Synthesis of Fluorinated Compounds
The compound can serve as an intermediate in the synthesis of more complex fluorinated organic chemicals. These compounds are increasingly important due to their applications in various fields, including materials science .
Material Science
The unique characteristics of the compound, particularly the incorporation of fluorine atoms, make it a candidate for the development of functional materials with novel properties .
Kinase Inhibition Research
In the context of biochemical research, derivatives of this compound have shown activity against specific kinases. This could lead to the development of new therapeutic agents targeting diseases that involve kinase dysregulation .
Cortisol-Sparing Agents
Some derivatives of the compound have been studied for their potential as cortisol-sparing agents. This application is particularly relevant in conditions where controlling cortisol levels is necessary, such as in the treatment of Cushing’s syndrome .
Eigenschaften
IUPAC Name |
N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF6N4O/c13-8-1-6(11(14,15)16)2-20-9(8)5-23-4-7(3-21-23)22-10(24)12(17,18)19/h1-4H,5H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVUYQPTINOKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN2C=C(C=N2)NC(=O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B2961016.png)
![1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2961018.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2961021.png)

![6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine](/img/structure/B2961023.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2961025.png)
![3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2961026.png)
![8-(3-((3,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961028.png)

![[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2961030.png)

![2-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2961033.png)